Ethyl 2,4-dioxopiperidine-3-carboxylate
Description
Ethyl 2,4-dioxopiperidine-3-carboxylate is a piperidine derivative characterized by two ketone groups at positions 2 and 4 of the six-membered ring and an ethyl ester moiety at position 3. Piperidine scaffolds are pivotal in medicinal chemistry due to their structural versatility and bioactivity . Piperidine derivatives are frequently explored for antimicrobial, antitumor, and central nervous system applications .
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
ethyl 2,4-dioxopiperidine-3-carboxylate |
InChI |
InChI=1S/C8H11NO4/c1-2-13-8(12)6-5(10)3-4-9-7(6)11/h6H,2-4H2,1H3,(H,9,11) |
InChI Key |
UUNOKJKWVQAVGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)CCNC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dioxopiperidine-3-carboxylate typically involves the reaction of ethyl acetoacetate with piperidine under specific conditions. One common method includes the use of a base, such as sodium ethoxide, to facilitate the reaction. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or rhodium, can enhance the reaction rate and selectivity. Additionally, purification steps, including crystallization and distillation, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dioxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 2,4-dioxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,4-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in cyclization reactions, forming stable ring systems. Additionally, the presence of carbonyl groups enables it to undergo condensation reactions, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Ethyl 2,4-dioxopiperidine-3-carboxylate with five analogs, emphasizing molecular features, physical properties, and applications.
*Inferred formula based on structural comparison.
†Calculated based on molecular formula.
‡Includes HCl contribution.
Structural and Functional Differences
- N-Substitution : The 1-methyl and 1-benzyl derivatives () introduce steric and electronic effects, altering reactivity and biological activity. For example, the benzyl group may enhance lipophilicity, affecting membrane permeability in drug candidates.
- Ring Size : Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate () features a pyrrolidine (5-membered) ring, reducing ring strain but limiting hydrogen-bonding sites compared to piperidine.
- Ketone Position : The target compound’s dual ketone groups (2,4-dioxo) may increase electrophilicity, enhancing reactivity in nucleophilic additions compared to single-ketone analogs like Ethyl 4-oxo-piperidine-3-carboxylate hydrochloride ().
Physicochemical Properties
- Physical State : N-substitution influences physical state; the 1-methyl derivative is a solid, while the 1-benzyl analog is liquid, likely due to reduced intermolecular forces from the bulky benzyl group .
- Solubility : The hydrochloride salt of Ethyl 4-oxo-piperidine-3-carboxylate () improves aqueous solubility, critical for pharmacokinetics. In contrast, the 1-methyl derivative requires DMSO or heating for dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
